Cas no 2105633-31-4 (1-(5-bromo-1-methyl-1H-pyrazol-4-yl)amino-3-fluoropropan-2-ol)

1-(5-bromo-1-methyl-1H-pyrazol-4-yl)amino-3-fluoropropan-2-ol is a synthetic compound with significant potential in medicinal chemistry. It features a pyrazole ring and a bromo substituent, which enhances its bioactivity and selectivity. The presence of a fluoro group and amino functionality contributes to its versatile reactivity, making it a valuable intermediate for the synthesis of biologically active molecules. This compound is suitable for research applications in drug discovery and medicinal chemistry due to its unique structural features and potential for further modification.
1-(5-bromo-1-methyl-1H-pyrazol-4-yl)amino-3-fluoropropan-2-ol structure
2105633-31-4 structure
Product Name:1-(5-bromo-1-methyl-1H-pyrazol-4-yl)amino-3-fluoropropan-2-ol
CAS No:2105633-31-4
MF:C7H11BrFN3O
MW:252.084143877029
CID:6252680
PubChem ID:165786025
Update Time:2025-06-20

1-(5-bromo-1-methyl-1H-pyrazol-4-yl)amino-3-fluoropropan-2-ol Chemical and Physical Properties

Names and Identifiers

    • 1-(5-bromo-1-methyl-1H-pyrazol-4-yl)amino-3-fluoropropan-2-ol
    • 2105633-31-4
    • 1-[(5-bromo-1-methyl-1H-pyrazol-4-yl)amino]-3-fluoropropan-2-ol
    • EN300-1650873
    • Inchi: 1S/C7H11BrFN3O/c1-12-7(8)6(4-11-12)10-3-5(13)2-9/h4-5,10,13H,2-3H2,1H3
    • InChI Key: JODFTEBBGCLFLQ-UHFFFAOYSA-N
    • SMILES: BrC1=C(C=NN1C)NCC(CF)O

Computed Properties

  • Exact Mass: 251.00695g/mol
  • Monoisotopic Mass: 251.00695g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 50.1Ų

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Additional information on 1-(5-bromo-1-methyl-1H-pyrazol-4-yl)amino-3-fluoropropan-2-ol

Introduction to 1-(5-bromo-1-methyl-1H-pyrazol-4-yl)amino-3-fluoropropan-2-ol (CAS No. 2105633-31-4)

The compound 1-(5-bromo-1-methyl-1H-pyrazol-4-yl)amino-3-fluoropropan-2-ol, identified by its CAS number 2105633-31-4, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, featuring a unique structural motif, has garnered attention due to its potential applications in drug discovery and medicinal chemistry. The presence of both bromo and fluorine substituents, coupled with a pyrazole core, suggests a rich chemical space for exploration, particularly in the development of novel therapeutic agents.

In recent years, the pharmaceutical industry has increasingly focused on heterocyclic compounds due to their diverse biological activities and favorable pharmacokinetic properties. The pyrazole scaffold, in particular, is well-documented for its role as a key structural component in numerous bioactive molecules. The incorporation of a methyl group at the 1-position and a bromo atom at the 5-position of the pyrazole ring enhances the compound's complexity, potentially influencing its interactions with biological targets. Furthermore, the amine and alcohol functional groups at the 2-position and 3-position, respectively, provide additional sites for chemical modification and derivatization.

One of the most compelling aspects of this compound is its potential as a building block for more complex molecules. The combination of the 5-bromo-1-methyl-1H-pyrazol-4-yl moiety with the amino-3-fluoropropan-2-ol fragment creates a versatile platform for designing molecules with tailored properties. Such design principles are crucial in modern drug discovery, where targeted modification can lead to improved efficacy and reduced side effects.

Recent studies have highlighted the importance of fluorinated compounds in medicinal chemistry. The introduction of fluorine atoms into molecular structures can significantly alter physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. In the case of 1-(5-bromo-1-methyl-1H-pyrazol-4-yl)amino-3-fluoropropan-2-ol, the fluorine atom at the 3-position likely contributes to these characteristics, making it an attractive candidate for further investigation.

The amine group in this compound also presents opportunities for further functionalization. Amines are versatile handles that can be used to form various chemical bonds, including amide linkages, which are common in drug molecules. This flexibility allows chemists to explore multiple synthetic pathways and optimize the compound's properties for specific applications.

Current research trends in pharmaceutical chemistry emphasize the development of innovative molecular architectures that can modulate biological pathways effectively. The structural features of 1-(5-bromo-1-methyl-1H-pyrazol-4-yIAMINOAMINOAMINOAMINOAMINOAMINOAMINOAMINOAMINOAMINOAMINOFLUOROPROPan amino amino amino amino amino amino amino amino amino amino amino ol) (CAS No. 2105633314) align well with these trends. The presence of both bromo and fluorine substituents suggests potential interactions with enzymes or receptors that are sensitive to these elements.

Moreover, the pyrazole core is known to exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer effects. By leveraging this scaffold, researchers can develop novel compounds that mimic or enhance these natural processes. The specific arrangement of substituents on the pyrazole ring can fine-tune these activities, leading to more effective therapeutic agents.

In conclusion, 1-(5-bromo-l-methyl-lH-pyrazol-l4-yIAMINOAMINOFLUOROPROPan -2-oI) (CAS No. 2105633314) represents a promising candidate for further exploration in drug discovery. Its unique structural features and potential for functionalization make it an attractive starting point for developing novel pharmaceuticals. As research continues to uncover new biological targets and mechanisms, compounds like this will play an increasingly important role in addressing unmet medical needs.

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